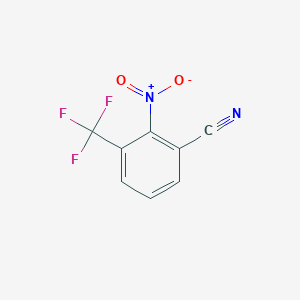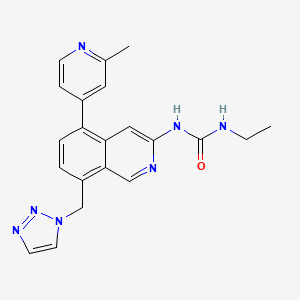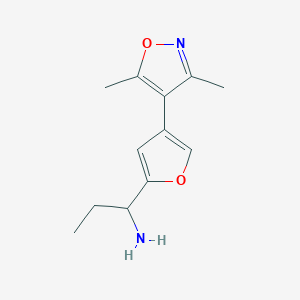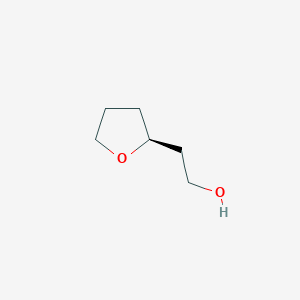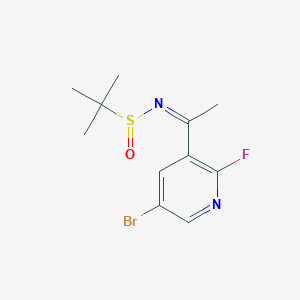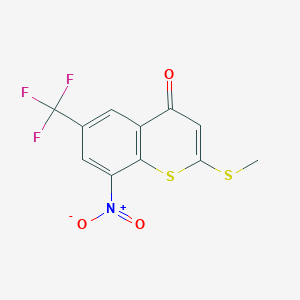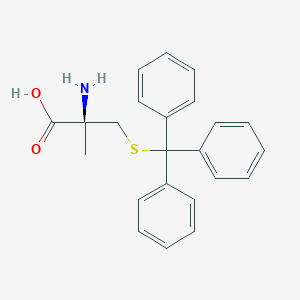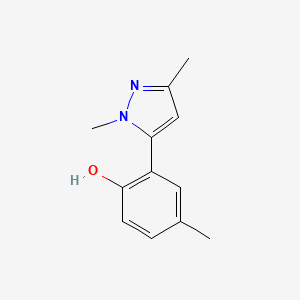![molecular formula C9H5F2NO3 B12855359 4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its wide range of biological activities and therapeutic potential. The presence of the difluoromethyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the oxazole ring . The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The difluoromethyl group and carboxylic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the oxazole ring.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxazolecarboxylic acid: Another oxazole derivative with similar structural features.
2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid: A closely related compound with the difluoromethyl group in a different position.
Uniqueness
4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl group and the carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5F2NO3 |
|---|---|
Molekulargewicht |
213.14 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-7(11)4-2-1-3-5-6(4)12-8(15-5)9(13)14/h1-3,7H,(H,13,14) |
InChI-Schlüssel |
FTEQUCGRVIFDHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


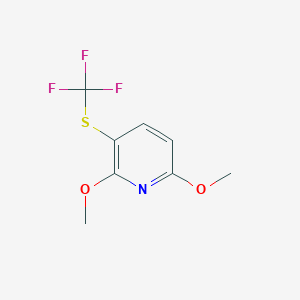
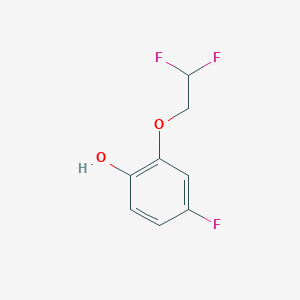
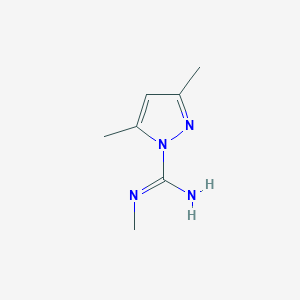
![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)
